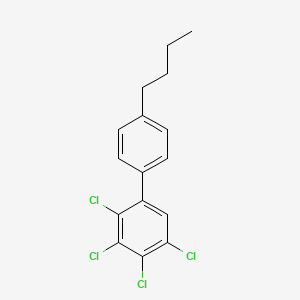
4'-n-Butyl-2,3,4,5-tetrachlorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their chemical stability and insulating properties. PCBs are known for their environmental persistence and potential health hazards.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods: Industrial production of PCBs, including 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl, was historically conducted through batch processes in chemical plants. The production involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the specific PCB congeners.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl can undergo various chemical reactions, including:
Reduction: The removal of chlorine atoms through reductive dechlorination, often mediated by microbial activity.
Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination can be facilitated by zero-valent iron or specific microbial strains.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Hydroxylated PCBs.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl has been studied extensively in various scientific fields:
Chemistry: Used as a model compound to study the behavior of PCBs in different chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research on its toxicological effects and potential health risks.
Industry: Historically used in electrical equipment, heat transfer fluids, and other industrial applications.
Mécanisme D'action
The mechanism of action of 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl involves its interaction with cellular components. PCBs can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to cellular damage and toxicity.
Comparaison Avec Des Composés Similaires
- 2,3,4,5-tetrachlorobiphenyl
- 2,3,4,4’-tetrachlorobiphenyl
- 3,3’,4,4’-tetrachlorobiphenyl
Comparison: 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. Compared to other tetrachlorobiphenyls, the butyl group may affect its solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
88966-70-5 |
|---|---|
Formule moléculaire |
C16H14Cl4 |
Poids moléculaire |
348.1 g/mol |
Nom IUPAC |
1-(4-butylphenyl)-2,3,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C16H14Cl4/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(17)15(19)16(20)14(12)18/h5-9H,2-4H2,1H3 |
Clé InChI |
FPVXNYKFPZNACZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


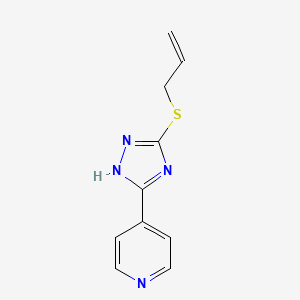
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
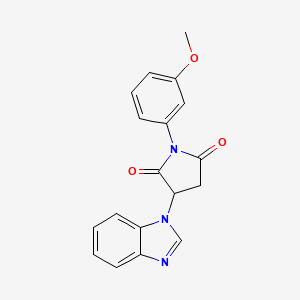
![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)



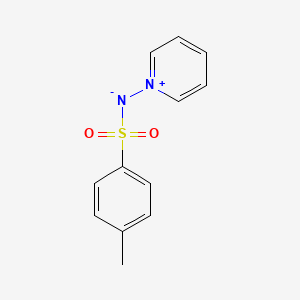

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B14172069.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B14172074.png)
![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)
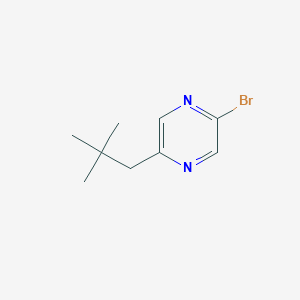
![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)
